1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol
Overview
Description
Alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol is a chemical compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry. The presence of both nitro and chloromethyl groups in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol typically involves the chloromethylation of 2-nitroimidazole. This can be achieved through the reaction of 2-nitroimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as chloromethylation, purification, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Scientific Research Applications
Alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage DNA.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol involves the formation of reactive intermediates that can interact with biological macromolecules. The nitro group can be reduced to form reactive nitrogen species, which can cause DNA damage and lead to cell death. This property is particularly useful in the context of cancer therapy, where selective targeting of cancer cells is desired .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for its antiparasitic and antibacterial properties.
Secnidazole: Used for the treatment of bacterial vaginosis.
Uniqueness
Alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLIOPOVSJZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875661 | |
Record name | 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-86-5 | |
Record name | 1-(3-Chloro-2-hydroxypropyl)-2-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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